molecular formula C14H13BrN2O2S B2894095 2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2198166-68-4

2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2894095
CAS No.: 2198166-68-4
M. Wt: 353.23
InChI Key: QYVMOCLSFQDQBG-UHFFFAOYSA-N
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Description

2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a bromophenyl group, a thiazol-2-yloxy group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazol-2-yloxy Group: This step involves the reaction of a thiazole derivative with an appropriate halogenated compound to introduce the thiazol-2-yloxy group.

    Introduction of the Pyrrolidin-1-yl Group: This step involves the reaction of a pyrrolidine derivative with a suitable electrophile to introduce the pyrrolidin-1-yl group.

    Coupling with the Bromophenyl Group: The final step involves coupling the previously synthesized intermediates with a bromophenyl derivative under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially leading to debromination.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidin-1-yl group can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the thiazol-2-yloxy group.

    (4-Bromophenyl)(thiazol-2-yl)methanone: Similar structure but lacks the pyrrolidin-1-yl group.

    (4-Bromophenyl)(3-(thiazol-2-yloxy)ethyl)methanone: Similar structure but with an ethyl linker instead of a pyrrolidin-1-yl group.

Uniqueness

2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is unique due to the presence of both the thiazol-2-yloxy and pyrrolidin-1-yl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-bromophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c15-11-3-1-10(2-4-11)13(18)17-7-5-12(9-17)19-14-16-6-8-20-14/h1-4,6,8,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVMOCLSFQDQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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